SI-2 Hydrochloride vs. Structural Analog SI-12: Differential Cytotoxicity in MCF-7 Breast Cancer Cells
In a comparative MTT assay using the MCF-7 breast cancer cell line, SI-2 hydrochloride exhibited a 6.5-fold lower potency than its fluorinated analog SI-12 [1]. This quantitative difference highlights that even minor structural modifications within the same chemical series can significantly impact cellular efficacy. Selecting SI-2 over SI-12 may be preferable in experimental contexts where a more moderate level of SRC-3 inhibition is desired to avoid potential cytotoxicity artifacts or to study dose-dependent transcriptional effects.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 22 nM |
| Comparator Or Baseline | SI-12 (analog 6c in the same study): IC50 = 3.4 nM |
| Quantified Difference | SI-2 is 6.5-fold less potent than SI-12 (22 nM vs. 3.4 nM). |
| Conditions | MCF-7 breast cancer cells; MTT assay; 72-hour incubation; data represent mean of triplicate determinations [1]. |
Why This Matters
This direct comparison defines SI-2's potency within its own chemical series, guiding researchers to select the appropriate analog based on the required level of SRC-3 inhibition for their specific assay.
- [1] PMC Article. (2024). Table 1: Cytotoxicity activities of individual compounds to MCF7 cells determined by MTT assay. PMCID: PMC11105966. View Source
